3-Ethyl-2,4-pentanedione
Overview
Description
3-Ethyl-2,4-pentanedione is a clear colorless to light yellow liquid . It has been used in the preparation of N,N,N,N-tetradentate macrocyclic ligand vanadyl 3-ethylacetylacetonate . Its effects in non-ketotic, streptozotocin-diabetic rats have been studied .
Synthesis Analysis
The synthesis of 3-Ethyl-2,4-pentanedione and its analogs is often straightforward due to the stability of the products and the ease with which the precursor enolates are generated under mild conditions . Most ketones have a high pKa, and thus require .Molecular Structure Analysis
The molecular formula of 3-Ethyl-2,4-pentanedione is C7H12O2 . The IUPAC Standard InChI is InChI=1S/C7H12O2/c1-4-7(5(2)8)6(3)9/h7H,4H2,1-3H3 .Chemical Reactions Analysis
Due to the acidity of α-hydrogens, many carbonyl containing compounds undergo a proton-transfer equilibrium called tautomerism . Tautomers are readily interconverted constitutional isomers, usually distinguished by a different location for an atom or a group .Physical And Chemical Properties Analysis
3-Ethyl-2,4-pentanedione is a liquid with a refractive index of n20/D 1.442 (lit.) . It has a boiling point of 80-81 °C/20 mmHg (lit.) and a density of 0.953 g/mL at 25 °C (lit.) .Scientific Research Applications
Chemical Structure and Properties
“3-Ethyl-2,4-pentanedione” is a chemical compound with the formula C7H12O2 . It has a molecular weight of 128.1690 . The compound is also known by other names such as “3-Acetyl-2-pentanone”, “3-Ethylacetylacetone”, and "3-ethylpentane-2,4-dione" .
Preparation of N,N,N,N -Tetradentate Macrocyclic Ligand
“3-Ethyl-2,4-pentanedione” has been used in the preparation of N,N,N,N -tetradentate macrocyclic ligand . Macrocyclic ligands are large ring-shaped molecules that are used in various fields of chemistry due to their ability to selectively bind ions.
Study of Non-Ketotic, Streptozotocin-Diabetic Rats
The compound has also been used to study its effects in non-ketotic, streptozotocin-diabetic rats . In this context, it was used to prepare “vanadyl 3-ethylacetylacetonate”. This suggests potential applications in biological and medical research, particularly in the study of diabetes.
Safety And Hazards
3-Ethyl-2,4-pentanedione is classified as a highly flammable liquid and vapor . It may cause an allergic skin reaction and damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life . Precautionary measures include avoiding contact with skin, eyes, and clothing, not breathing vapors or spray mist, not ingesting, and not smoking .
properties
IUPAC Name |
3-ethylpentane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-7(5(2)8)6(3)9/h7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUARKOVVHJSMRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165510 | |
Record name | 3-Ethylpentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30165510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-2,4-pentanedione | |
CAS RN |
1540-34-7 | |
Record name | 3-Ethyl-2,4-pentanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1540-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethylpentane-2,4-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001540347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethyl-2,4-pentanedione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73741 | |
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Record name | 3-Ethylpentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30165510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethylpentane-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.793 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Ethylacetylacetone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GK69H2R84 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and some spectroscopic data for 3-ethyl-2,4-pentanedione?
A1: 3-Ethyl-2,4-pentanedione has the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol. [] While the provided research does not contain detailed spectroscopic data, it does note that 3-ethyl-2,4-pentanedione can be synthesized alongside other β-diketones through the acylation of 2-heptanone with acetic anhydride in the presence of a boron trifluoride-acetic acid complex. []
Q2: How does the structure of 3-ethyl-2,4-pentanedione relate to its ability to form metal complexes?
A2: 3-Ethyl-2,4-pentanedione, like other β-diketones, possesses a central methylene group flanked by two carbonyl groups. This configuration allows for the formation of stable metal chelates, where the β-diketone acts as a bidentate ligand. [] This chelating ability plays a significant role in the compound's reactivity and potential applications. []
Q3: Are there any known applications of 3-ethyl-2,4-pentanedione in materials science or as a synthetic intermediate?
A3: While the provided research doesn't directly explore these applications, 3-ethyl-2,4-pentanedione serves as a valuable precursor in organic synthesis. It can be used in the preparation of various heterocyclic compounds, such as pyrimidines, through reactions with compounds like O-methylisourea sulfate or S-methylisothiourea sulfate. [] Additionally, its ability to form stable metal complexes might be relevant in materials science, particularly in the development of catalysts or coordination compounds.
Q4: How does the presence of the ethyl group in 3-ethyl-2,4-pentanedione influence its reactivity compared to other β-diketones?
A4: The ethyl group in 3-ethyl-2,4-pentanedione introduces steric hindrance compared to less bulky β-diketones like 2,4-pentanedione. [] This steric effect can influence the compound's reactivity by affecting its ability to participate in certain reactions or form complexes with metal ions. For example, during the synthesis of pyrimidines, the presence of the ethyl group can lead to instability and subsequent elimination, forming 4,6-dimethyl-substituted pyrimidines instead. []
Q5: What are the products formed during the autoxidation of 3-ethyl-2,4-pentanedione?
A5: Research indicates that exposing 3-ethyl-2,4-pentanedione to air results in autoxidation, yielding acetic acid, 2,3-diketones, and 3-hydroxy-2-ketones as the primary products. [] This autoxidation process highlights the compound's susceptibility to oxidative degradation under ambient conditions.
Q6: Can 3-ethyl-2,4-pentanedione be utilized in the synthesis of titanocene complexes?
A6: Yes, 3-ethyl-2,4-pentanedione can react with titanocene, generated from the reaction of Cp2TiCl2 and 2n-BuLi, to form a titanocene(III) β-diketonate complex. [] This reaction demonstrates the ability of 3-ethyl-2,4-pentanedione to act as a ligand in organometallic complexes.
Q7: Is there any information about the stability of 3-ethyl-2,4-pentanedione under various conditions?
A7: While the provided research primarily focuses on synthesis and reactivity, it does indicate that 3-ethyl-2,4-pentanedione undergoes autoxidation in the presence of air, [] suggesting sensitivity to oxygen. This information highlights the importance of storage conditions and the potential need for stabilizing agents or formulations to prevent degradation.
Q8: Does the research mention any potential applications of 3-ethyl-2,4-pentanedione related to lanthanide elements?
A8: Although not directly related to 3-ethyl-2,4-pentanedione, the research explores the complexation of lanthanides with various dicarbonyl compounds, including structurally similar β-diketones like acetylacetone and 2,4-hexanedione. [] This information suggests that 3-ethyl-2,4-pentanedione, with its ability to chelate metal ions, might also possess potential applications in the complexation and utilization of lanthanide elements.
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